N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide
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Overview
Description
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a complex organic compound that features a furan ring, a phenylpiperazine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl ethylamine, which is then reacted with 4-phenylpiperazine under controlled conditions to form the intermediate product. This intermediate is subsequently acetylated to yield the final compound. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting the acetamide group to an amine.
Substitution: The phenylpiperazine moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the acetamide group can produce ethylamine derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring and acetamide group may also contribute to its biological effects by interacting with enzymes and other proteins involved in cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(furan-2-yl)ethyl]acetamide: This compound lacks the phenylpiperazine moiety and has different biological properties.
N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide: This compound has a nitrobenzenesulfonamide group instead of the acetamide group, leading to different chemical and biological activities.
Uniqueness
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-15(22)19-14-17(18-8-5-13-23-18)21-11-9-20(10-12-21)16-6-3-2-4-7-16/h2-8,13,17H,9-12,14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBIEIIZFNCNIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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